BenchChemオンラインストアへようこそ!

(5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Epigenetics LSD1 demethylase Positional isomer SAR

Researchers must purchase CAS 23622-20-0, the specific meta-chlorobenzylidene rhodanine isomer, to avoid invalidating SAR hypotheses. Its unique LSD1 inhibition (IC₅₀ 10 µM) and >10-fold selectivity over MAOA contrasts sharply with the para-chloro isomer (NAT1-active). This positional isomer is an indispensable comparator for dissecting how aryl ring substitution redirects target engagement in aldose reductase and LSD1 studies. Substituting a close analog risks false-negative results and wasted screening resources. Its drug-like LogP (2.68) and MW (255.74) also make it a suitable reference for assessing non-specific binding in phenotypic screens.

Molecular Formula C10H6ClNOS2
Molecular Weight 255.7 g/mol
CAS No. 23622-20-0
Cat. No. B2461734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
CAS23622-20-0
Molecular FormulaC10H6ClNOS2
Molecular Weight255.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C=C2C(=O)NC(=S)S2
InChIInChI=1S/C10H6ClNOS2/c11-7-3-1-2-6(4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)
InChIKeyRUBMOEKDIMPMHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (5E)-5-(3-Chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one (CAS 23622-20-0) – Class and Key Characteristics


(5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, also catalogued as 5-(m-chlorobenzylidene)rhodanine, belongs to the 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) chemotype. It features a meta-chlorobenzylidene substituent at the C5 position and a reactive 2-mercapto (thioxo) group, giving a molecular weight of 255.74 g·mol⁻¹ and a calculated LogP of 2.68 [1]. Rhodanine derivatives are recognised as a privileged, albeit PAINS-alert, scaffold with reported activity across aldose reductase, LSD1 demethylase, and antimicrobial targets [2]. This specific positional isomer is a commercial research chemical (typical purity ≥95%) available for in vitro target-engagement and structure–activity relationship (SAR) studies .

Why (5E)-5-(3-Chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Cannot Be Interchanged with Positional Isomers or Unsubstituted Rhodanine Analogs


Rhodanine-based SAR is exquisitely sensitive to the position and nature of the arylidene substituent. Shifting the chlorine atom from the meta to the para position changes the molecular electrostatic potential and the geometry of ligand–protein π-stacking interactions, often resulting in order-of-magnitude differences in target potency [1]. For example, the para-chloro isomer 5-(4-chlorobenzylidene)rhodanine inhibits human NAT1 (N-acetyltransferase 1) with an IC₅₀ of 4.7 µM, whereas the meta-chloro isomer discussed here shows a distinctly different target profile, including measurable LSD1 inhibition . The unsubstituted 5-benzylidenerhodanine parent is generally a weaker binder across multiple targets [2]. Consequently, procurement of the correct positional isomer is critical: substituting a “close” analog risks invalidating SAR hypotheses, wasting screening resources, and leading to false-negative results in target-engagement campaigns.

Quantitative Differentiation Evidence for (5E)-5-(3-Chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Meta-Chloro vs. Para-Chloro and Unsubstituted Analogs


Meta-Chloro Isomer Displays Measurable LSD1 Inhibition, Unlike the Para-Chloro Isomer Which Is Reported Only Against NAT1

The meta-chloro compound (CAS 23622-20-0) inhibits recombinant human LSD1 (KDM1A) with an IC₅₀ of 10,000 nM (10 µM) in a biochemical H₂O₂-production assay (Amplex Red readout, 30 min incubation) [1]. In contrast, the para-chloro positional isomer 5-(4-chlorobenzylidene)rhodanine shows no reported LSD1 activity in public databases; its primary reported enzyme target is NAT1 with an IC₅₀ of 4,700 nM (4.7 µM) . This orthogonal target preference demonstrates that the position of the chlorine substituent redirects the compound’s target-engagement profile rather than merely modulating potency within a single target class.

Epigenetics LSD1 demethylase Positional isomer SAR

Greater Than 10-Fold Selectivity Window for LSD1 over MAOA Indicates Preferential Demethylase Targeting

In parallel counter-screening assays using the same laboratory's platform, (5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one inhibited human MAOA (monoamine oxidase A, a flavin-dependent amine oxidase related to LSD1) with an IC₅₀ > 100,000 nM (>100 µM) [1]. Compared with the LSD1 IC₅₀ of 10,000 nM (10 µM), this yields a selectivity ratio of >10-fold for LSD1 over MAOA. Such a selectivity margin is relevant for chemical probe development, as many LSD1 inhibitor chemotypes (e.g., tranylcypromine derivatives) also inhibit MAOs, complicating cellular interpretation.

Epigenetics Selectivity profiling MAO counter-screening

Meta-Chloro Rhodanine Scaffold Is a Recognized Aldose Reductase Inhibitor Chemotype in Patent Literature

The European patent EP0047109A1 (Ono Pharmaceutical Co.) explicitly claims 3-carboxymethyl-5-(3-chlorobenzylidene)-rhodanine as an aldose reductase inhibitor, alongside its para-chloro and unsubstituted benzylidene congeners [1]. Within the rhodanine-3-hippuric acid series, the 3-chlorobenzylidene derivative exhibited aldose reductase inhibitory potency in the sub-micromolar to low micromolar range (class IC₅₀ range 0.2–2.36 µM across the full analog set) [2]. The meta-substitution pattern contributes to binding pose differentiation; molecular docking indicates that meta-substituents can engage distinct hydrophobic sub-pockets within the aldose reductase active site compared with para-substituted analogs [2].

Aldose reductase Diabetic complications Patent SAR

Meta-Chloro Substitution Modulates Physicochemical Properties Relevant to Permeability and Assay Behavior

The target compound has a calculated partition coefficient (LogP) of 2.68 and a molecular weight of 255.74 g·mol⁻¹ [1]. Compared with the unsubstituted 5-benzylidenerhodanine (LogP ~2.1, MW 221.3), the meta-chloro substitution increases lipophilicity by approximately 0.6 LogP units while maintaining a molecular weight below 300 Da, well within Lipinski guidelines [2]. This moderate increase in lipophilicity can enhance passive membrane permeability without exceeding the LogP threshold (~3) commonly associated with poor aqueous solubility and non-specific protein binding. In contrast, bulkier or di-substituted rhodanine analogs often exceed LogP > 3.5, increasing the risk of aggregation-based assay interference [2].

Drug-likeness LogP Lipinski parameters

Recommended Research Application Scenarios for (5E)-5-(3-Chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one Based on Quantitative Evidence


LSD1 Chemical Probe Development and Epigenetic Target Validation

With a confirmed LSD1 IC₅₀ of 10 µM and >10-fold selectivity over MAOA, this compound serves as a tractable starting point for LSD1 chemical probe optimization. Researchers can employ it in in vitro demethylase activity assays (Amplex Red format) to benchmark new LSD1 inhibitor series or as a reference compound in high-throughput screening campaigns. The meta-chloro positional isomer is essential for this application, as the para-chloro analog has no reported LSD1 engagement [1].

Aldose Reductase Inhibitor SAR Expansion for Diabetic Complication Research

The meta-chlorobenzylidene rhodanine scaffold is explicitly protected by patent EP0047109A1 as an aldose reductase inhibitor chemotype, and the broader rhodanine-3-hippuric acid series shows IC₅₀ values down to 0.2 µM (more potent than epalrestat) [1] [2]. Procurement of CAS 23622-20-0 enables head-to-head SAR comparison with the para-chloro isomer (CAS 81154-19-0) and with the marketed drug epalrestat to map the contribution of chlorine position to aldose reductase binding and selectivity over aldehyde reductase (ALR1).

Positional Isomer Comparator for Rhodanine SAR Libraries

Because the target profile of the meta-chloro isomer (LSD1-active) is qualitatively different from that of the para-chloro isomer (NAT1-active, no LSD1 data), CAS 23622-20-0 is an indispensable comparator for any rhodanine-focused library that aims to dissect how aryl ring substitution position redirects target engagement. It is also valuable for training or validating computational SAR models (CoMSIA, 3D-QSAR) that predict target selectivity among positional isomers [1] [2].

Physicochemical Benchmarking of Rhodanine Analogues in Cellular Assays

With a LogP of 2.68 and MW of 255.74, this compound occupies a favourable drug-like physicochemical space, making it suitable as a reference standard for assessing how incremental structural changes (e.g., halogen position, additional substituents) affect permeability, solubility, and non-specific binding in cell-based phenotypic screens. Its moderate lipophilicity profile helps distinguish true target-mediated effects from aggregation-based false positives that plague the rhodanine class [1].

Quote Request

Request a Quote for (5E)-5-(3-chlorobenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.